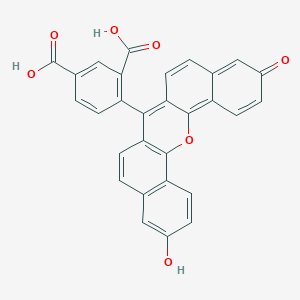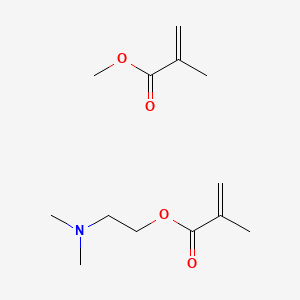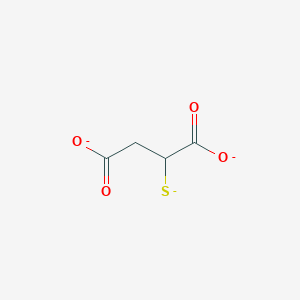
5-Carboxynaphthofluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-carboxynaphthofluorescein is a carboxynaphthofluorescein compound having a carboxy substituent at the 5-position. It has a role as a fluorochrome. It derives from a fluorescein.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
5-Carboxynaphthofluorescein (5-CNF) is notable for its use in synthesizing pH-sensitive fluorophores. Hammershøj et al. (2017) reported the synthesis of 5-carboxy-seminaphthofluoresceins (5-carboxy-SNAFLs), a derivative of 5-CNF, which exhibits pH sensitivity and emits light in the deep-red to near-infrared region, making it useful for biological applications (Hammershøj et al., 2017).
pH Measurement and Imaging
Xia et al. (2019) demonstrated the modification of 5-carboxyfluorescein (a form of 5-CNF) with arginine-rich cell-penetrating peptides for intracellular pH imaging. This modification enhances its solubility, membrane permeability, and enables specific organelle targeting, useful in monitoring intracellular pH fluctuations (Xia et al., 2019).
Bioconjugation and Immobilization
Bidmanová et al. (2012) explored the conjugation of 5(6)-carboxynaphthofluorescein with bovine serum albumin for optical pH sensing. This approach enables the immobilization of pH indicators in sensors, applicable in various fields like bioprocessing and environmental monitoring (Bidmanová et al., 2012).
Chemical Analysis
Mukherjee and Karnes (1996) utilized 5-carboxynaphthofluorescein in the analytical method for quantifying γ-(cholesteryloxy)butyric acid, demonstrating its application in high-performance liquid chromatography with laser-induced fluorescence detection (Mukherjee & Karnes, 1996).
Serotonin Quantification
Qi et al. (2009) used 5-carboxyfluorescein N-succinimidyl ester for the quantification of serotonin in rat proximal colon, illustrating its role in biomedical research and pharmaceutical therapy (Qi et al., 2009).
Peroxidase-like Catalytic Activity
Hu et al. (2017) identified the intrinsic peroxidase-like catalytic activity of 5-Carboxyfluorescein, which can be used for biomimetic synthesis of nanostructured polymers like polyaniline nanoplatelets (Hu et al., 2017).
Propiedades
Nombre del producto |
5-Carboxynaphthofluorescein |
|---|---|
Fórmula molecular |
C29H16O7 |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
4-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H16O7/c30-17-4-9-19-14(11-17)1-7-22-25(21-6-3-16(28(32)33)13-24(21)29(34)35)23-8-2-15-12-18(31)5-10-20(15)27(23)36-26(19)22/h1-13,30H,(H,32,33)(H,34,35) |
Clave InChI |
JQVIDJJOHLALHF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=C(C=C6)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=C(C=C6)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B1228660.png)
![7-(5-chloro-2-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1228662.png)
![ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1228664.png)

![N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B1228669.png)

![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)
![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
![N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)
